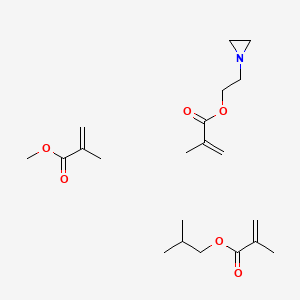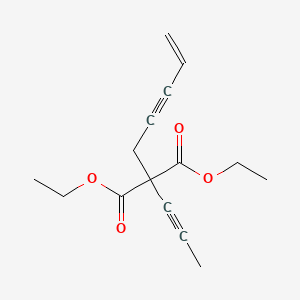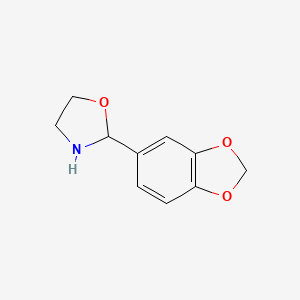
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine is a chemical compound that belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The benzodioxole moiety in its structure is a common motif in various natural and synthetic compounds, known for its biological activity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine typically involves the reaction of 1,3-benzodioxole derivatives with oxazolidine precursors under specific conditions. One common method includes the condensation of 1,3-benzodioxole-5-carboxaldehyde with an amino alcohol in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidines, oxazolidinones, and functionalized benzodioxole derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can engage in π-π interactions and hydrogen bonding, while the oxazolidine ring can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole
- 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid
- 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine is unique due to its combination of the benzodioxole and oxazolidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
64181-31-3 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-1,3-oxazolidine |
InChI |
InChI=1S/C10H11NO3/c1-2-8-9(14-6-13-8)5-7(1)10-11-3-4-12-10/h1-2,5,10-11H,3-4,6H2 |
InChIキー |
GUADOUHDTOMTOH-UHFFFAOYSA-N |
正規SMILES |
C1COC(N1)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


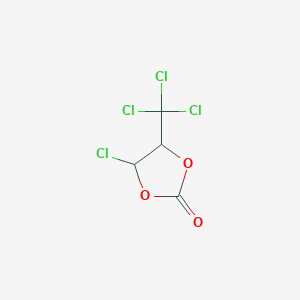
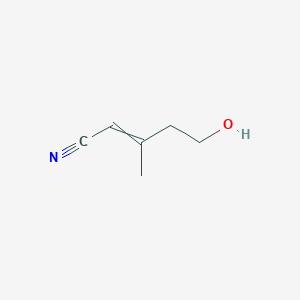
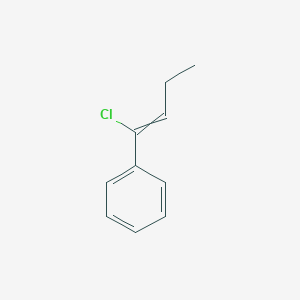


![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)

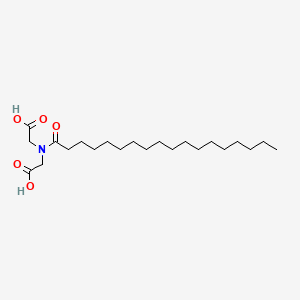
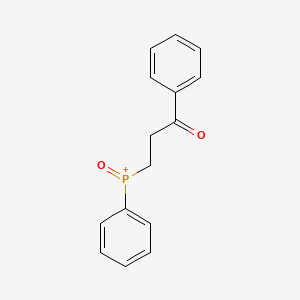
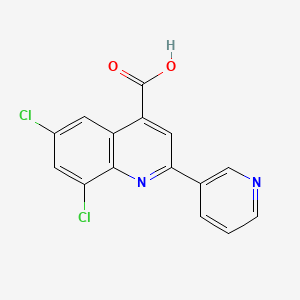
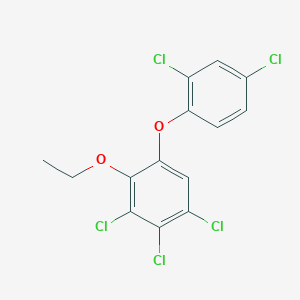
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
